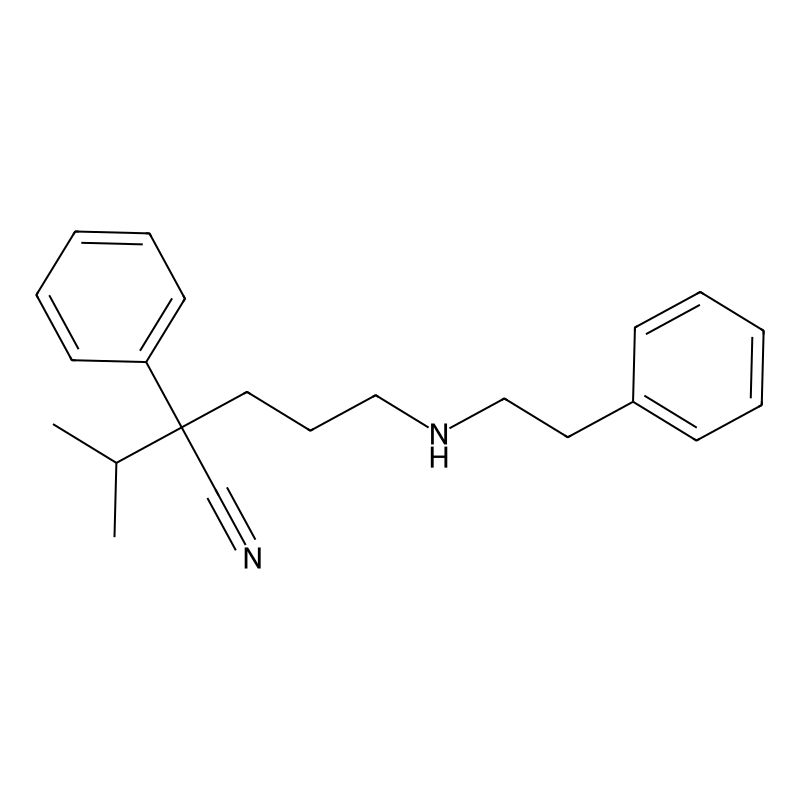Noremopamil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Noremopamil is a chemical compound that belongs to the class of calcium channel blockers, specifically the phenylalkylamine derivatives. It is structurally related to other known calcium channel blockers such as verapamil and emopamil. Noremopamil is characterized by its unique stereochemistry, which contributes to its biological activity and pharmacological properties. The compound has been studied for its potential applications in cardiovascular therapies due to its ability to inhibit calcium influx in cardiac and vascular smooth muscle cells, thus affecting heart rate and blood pressure regulation.
- Acylation: Noremopamil can react with acyl chlorides to form acyloxy derivatives.
- Hydrolysis: In aqueous conditions, noremopamil can hydrolyze to yield its corresponding carboxylic acid.
- Reduction: The nitrile group present in some derivatives can be reduced to amines or alcohols under appropriate conditions.
These reactions are crucial for modifying noremopamil's structure to enhance its pharmacological properties or develop prodrugs that improve bioavailability.
Noremopamil exhibits significant biological activity as a calcium channel blocker. Its primary mechanism involves the inhibition of voltage-gated calcium channels, which leads to:
- Vasodilation: By preventing calcium entry into vascular smooth muscle cells, noremopamil promotes relaxation of blood vessels, lowering blood pressure.
- Negative Chronotropic Effect: It reduces heart rate by inhibiting calcium influx in cardiac myocytes.
- Antiarrhythmic Properties: Noremopamil may help stabilize cardiac rhythms by modulating electrical conduction through the heart.
Studies have indicated that noremopamil can also influence P-glycoprotein function, which plays a role in drug transport across cell membranes, enhancing its potential therapeutic applications .
The synthesis of noremopamil typically involves several steps:
- Starting Materials: The synthesis begins with readily available precursors such as phenylacetic acid derivatives.
- Formation of Key Intermediates: Key intermediates are formed through methods like alkylation and acylation.
- Chiral Resolution: Given the importance of stereochemistry in biological activity, chiral resolution techniques are employed to isolate the desired enantiomer (S)-noremopamil from racemic mixtures.
- Final Modifications: Additional functional groups may be introduced via standard organic reactions such as reduction or hydrolysis to yield the final product .
Noremopamil has several notable applications:
- Cardiovascular Therapy: It is primarily used in treating hypertension and angina pectoris due to its vasodilatory effects.
- Research Tool: Noremopamil is utilized in pharmacological studies investigating calcium channel dynamics and P-glycoprotein interactions.
- Potential Prodrug Development: Its structure allows for modifications that could lead to prodrugs with improved pharmacokinetic profiles.
Interaction studies involving noremopamil have focused on its effects on various biological systems:
- P-Glycoprotein Interaction: Research has shown that noremopamil may inhibit P-glycoprotein, affecting the absorption and distribution of co-administered drugs .
- Drug-Drug Interactions: Studies have highlighted potential interactions with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during concurrent use.
Noremopamil shares structural and functional similarities with several other compounds within the phenylalkylamine class. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Verapamil | High | Hypertension, angina | Non-selective calcium channel blocker |
| Emopamil | Moderate | Cardiovascular research | Potential P-glycoprotein tracer |
| Diltiazem | Moderate | Hypertension, angina | Benzothiazepine structure |
| Nifedipine | Low | Hypertension | Dihydropyridine structure |
Noremopamil's unique stereochemistry and specific interactions with calcium channels distinguish it from these similar compounds, particularly in terms of its efficacy and safety profile in clinical applications.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Weber J, Bielenberg GW, Krieglstein J. Effects of phenylalkylamine calcium entry blockers on postischemic energy metabolism in the isolated perfused rat brain: stereoselective action of emopamil. Pharmacology. 1988;37(1):38-49. PubMed PMID: 2458606.








